(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride
Overview
Description
(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an amino group, a cyclohexyl group, and a methylbutanamide moiety, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine and 3-methylbutanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.
Formation of Intermediate: The initial reaction between cyclohexylamine and 3-methylbutanoyl chloride forms an intermediate, which is then further reacted with hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ephedrine: A central nervous system stimulant with a similar structure.
Pseudoephedrine: A decongestant with structural similarities.
Norephedrine: Another compound with a related structure and pharmacological properties.
Uniqueness
(2S)-2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-amino-N-cyclohexyl-3-methylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIPSDKUYMLQF-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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